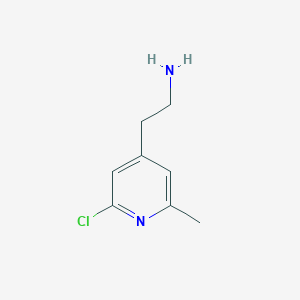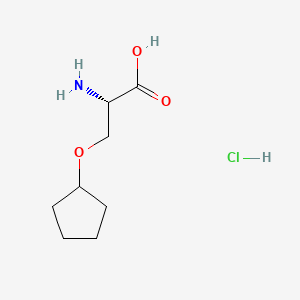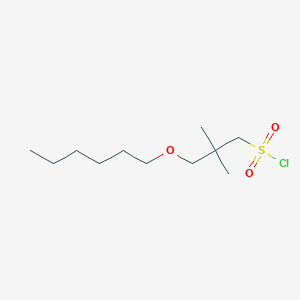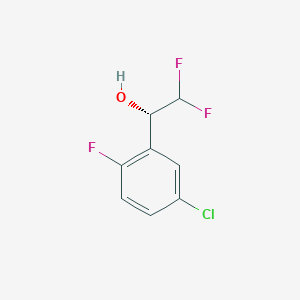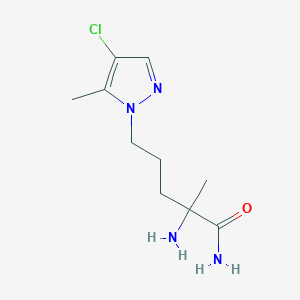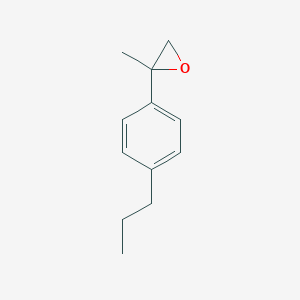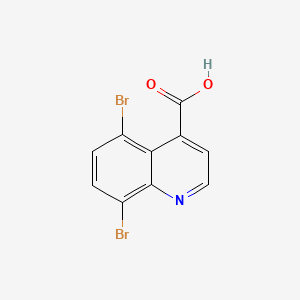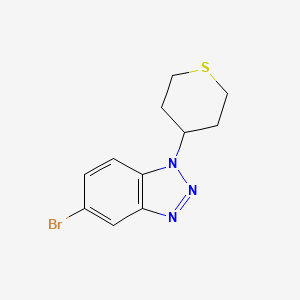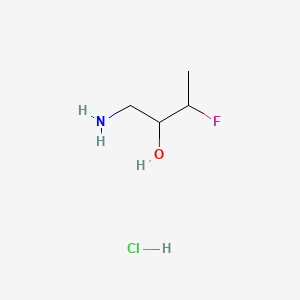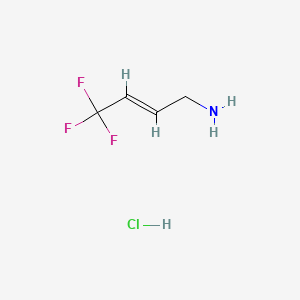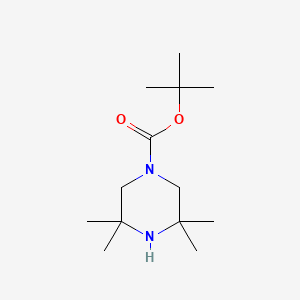![molecular formula C9H7ClFN3O2S B15316271 3-(6-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B15316271.png)
3-(6-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Chloro-5-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione is a complex organic compound characterized by its unique structure, which includes a benzotriazole ring and a thietane-1,1-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-chloro-5-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione typically involves multiple steps, starting with the preparation of the benzotriazole core. The reaction conditions often require the use of strong bases and oxidizing agents to facilitate the formation of the thietane-1,1-dione group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound may include its use as a probe in biochemical assays or as a potential therapeutic agent due to its unique structural features.
Medicine: In medicine, the compound may be explored for its potential pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: In industry, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3-(6-chloro-5-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Molecular Targets and Pathways: The exact molecular targets and pathways involved in the compound's mechanism of action would require further research, but potential targets could include enzymes involved in cell signaling or metabolic pathways.
Comparison with Similar Compounds
Benzotriazole derivatives: These compounds share the benzotriazole core but may differ in their substituents and functional groups.
Thietane-1,1-dione derivatives: These compounds contain the thietane-1,1-dione moiety but may have different substituents on the thietane ring.
Uniqueness: 3-(6-chloro-5-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione is unique due to the combination of the benzotriazole and thietane-1,1-dione groups, which provides it with distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview highlights the significance of 3-(6-chloro-5-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione in scientific research and its potential applications across various fields. Further research and development may uncover additional uses and benefits of this intriguing compound.
Properties
Molecular Formula |
C9H7ClFN3O2S |
|---|---|
Molecular Weight |
275.69 g/mol |
IUPAC Name |
3-(6-chloro-5-fluorobenzotriazol-1-yl)thietane 1,1-dioxide |
InChI |
InChI=1S/C9H7ClFN3O2S/c10-6-1-9-8(2-7(6)11)12-13-14(9)5-3-17(15,16)4-5/h1-2,5H,3-4H2 |
InChI Key |
XLMIKZJUPFYUOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)N2C3=CC(=C(C=C3N=N2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


